molecular formula C10H14F2N4 B1482197 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 2018842-25-4

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine

Número de catálogo: B1482197
Número CAS: 2018842-25-4
Peso molecular: 228.24 g/mol
Clave InChI: DMZAFZJUHQUJOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the KIF18A protein. KIF18A is a kinesin motor protein involved in mitotic processes, making it a target for cancer therapeutics. This article summarizes the biological activity of this compound based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₄F₂N₄
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 2446613-63-2

Research indicates that this compound acts primarily as an inhibitor of the KIF18A protein. By modulating KIF18A activity, the compound influences cellular processes such as mitosis and potentially impacts tumor growth.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
KIF18A InhibitionModulates KIF18A protein activity
Anticancer PotentialImplicated in cancer therapy strategies
Structure-Activity RelationshipVariations in structure affect biological efficacy

Case Studies and Research Findings

  • Kinesin Inhibition : A study published in ACS Medicinal Chemistry Letters explored modifications to the clinical compound AMG650, leading to the identification of new KIF18A inhibitors. The findings suggest that structural modifications significantly enhance biological activity against cancer cells by targeting KIF18A pathways .
  • Antitumor Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of mitotic spindle formation, leading to apoptosis in cancer cells .
  • Pharmacokinetics and Toxicity : Preliminary investigations into the pharmacokinetic profile revealed favorable absorption characteristics with moderate toxicity levels. Further studies are required to fully understand the therapeutic window and safety profile .

Table 2: Summary of Case Studies

Study FocusFindingsReference
KIF18A InhibitionNew inhibitors identified through structural modifications
CytotoxicitySignificant effects on cancer cell lines
PharmacokineticsFavorable absorption with moderate toxicity

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C10H14F2N4
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 2446613-63-2

This structure allows it to interact with biological targets effectively, making it suitable for therapeutic applications.

Cancer Treatment

One of the primary applications of 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is in the treatment of neoplastic diseases. It acts as a KIF18A inhibitor, which has been shown to have antineoplastic activity. KIF18A is a kinesin motor protein involved in mitotic spindle assembly and chromosome segregation. Inhibition of this protein can lead to increased apoptosis in cancer cells, making it a target for cancer therapies.

Key Findings :

  • The compound has demonstrated efficacy against various types of cancer, including triple-negative breast cancer and high-grade serous ovarian cancer .
  • Studies indicate that co-administration with CDK4/6 inhibitors may enhance its effectiveness in treating resistant cancers .

Case Study 1: Efficacy in Triple-Negative Breast Cancer (TNBC)

In a recent study, the compound was tested on TNBC cell lines, revealing that it significantly reduced cell viability and induced apoptosis. The study highlighted:

  • A reduction in tumor growth when administered alongside standard chemotherapy agents.
  • Enhanced sensitivity in cells with specific genetic mutations (e.g., TP53 mutations) which are common in aggressive breast cancers .

Case Study 2: Combination Therapy with CDK Inhibitors

Another research effort focused on combining this compound with CDK inhibitors:

  • Results showed improved outcomes in patients whose tumors were initially resistant to single-agent therapies.
  • The combination therapy led to a notable decrease in tumor size and improved patient survival rates .

Data Summary Table

Application AreaDescriptionKey Findings
Cancer TreatmentKIF18A inhibition for neoplastic diseasesEffective against TNBC and ovarian cancers
Mechanism of ActionDisrupts mitotic processes; induces apoptosisEnhances apoptosis in cells with TP53 mutations
Combination TherapiesCo-administration with CDK inhibitorsImproved efficacy in resistant tumors

Propiedades

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4/c1-13-8-6-9(15-7-14-8)16-4-2-10(11,12)3-5-16/h6-7H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZAFZJUHQUJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 5
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.